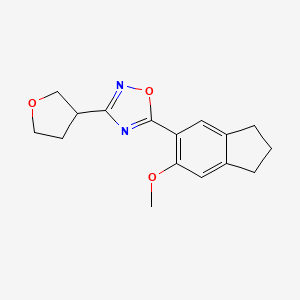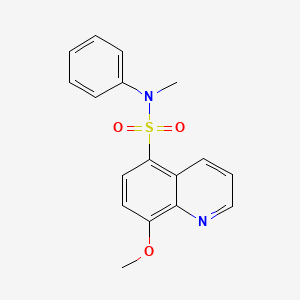
5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to this compound involves multi-step chemical processes, including etherification, oximation, and Beckmann rearrangement, among others. These processes typically start from specific carboxylic acids or carboxylate esters and involve reactions with hydrazine or hydroxylamine, followed by cyclization to form the oxadiazole ring. For instance, the synthesis of similar oxadiazole derivatives has been reported starting from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, leading to compounds with varied absorption and fluorescence spectral characteristics, which depend on the substituents on the aryl ring bonded to the pyrazole moiety and the solvent polarity (Jiang et al., 2012).
Molecular Structure Analysis
X-ray crystallography is a common technique used for determining the molecular structure of compounds in this category. It provides detailed information on the spatial arrangement of atoms within a molecule. For example, the crystal structure of closely related compounds has been determined, revealing insights into their geometric configuration, bond lengths, and angles (Chen et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of oxadiazole derivatives are influenced by their functional groups and structural features. These compounds undergo various reactions, including hydrolysis, reduction, and cyclization, leading to the formation of new derivatives with different chemical and physical properties. The reactivity of these compounds is often studied in the context of developing new materials or pharmaceuticals (Wu et al., 2000).
properties
IUPAC Name |
5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-19-14-8-11-4-2-3-10(11)7-13(14)16-17-15(18-21-16)12-5-6-20-9-12/h7-8,12H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFLUVBCLPFBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5619316.png)
![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5619333.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5619344.png)
![(1S*,5R*)-6-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619352.png)

![(1S*,5R*)-6-(2,6-difluoro-4-methoxybenzoyl)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619366.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5619378.png)
![methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5619389.png)

![3-{hydroxy[2-(6-methyl-3-pyridinyl)ethyl]phosphoryl}propanoic acid](/img/structure/B5619405.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5619412.png)

![2-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619415.png)